
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with nitro and phenyl groups
Méthodes De Préparation
The synthesis of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific active sites. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-YL)-2,2,2-trifluoroethanone: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This derivative has different substituents on the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
85814-62-6 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1-(4-nitro-2,5-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(18(15)20(22)23)14-10-6-3-7-11-14/h2-11,19H,1H3 |
Clé InChI |
FXYSVSIDFQLDBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=C1[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


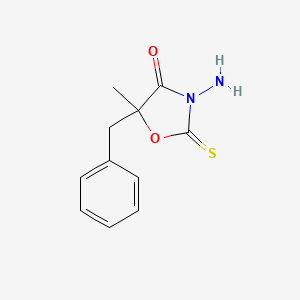
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
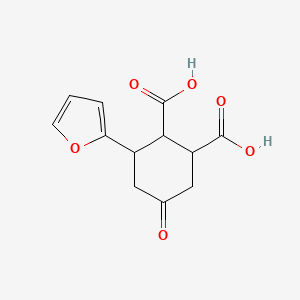
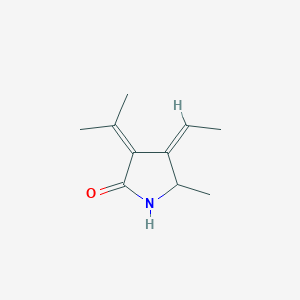
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
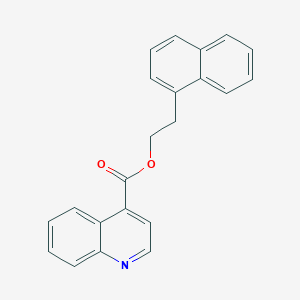
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)


![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
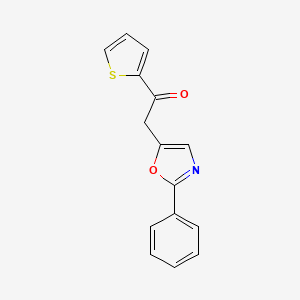
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
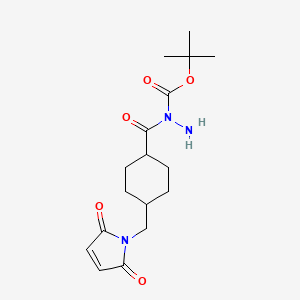
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
